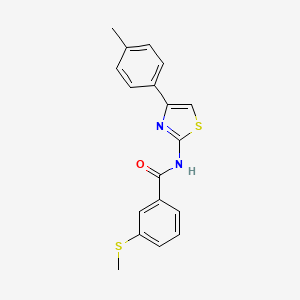

3-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Description

3-(Methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a thiazole-derived benzamide compound characterized by a methylthio (-SMe) substituent at the 3-position of the benzamide ring and a p-tolyl (4-methylphenyl) group at the 4-position of the thiazole ring. This structure combines lipophilic (methylthio, p-tolyl) and hydrogen-bonding (amide) groups, making it a candidate for pharmacological studies, particularly in enzyme inhibition and anticancer research. Its molecular formula is C₁₈H₁₆N₂OS₂, with a molecular weight of 348.46 g/mol (estimated).

Propriétés

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS2/c1-12-6-8-13(9-7-12)16-11-23-18(19-16)20-17(21)14-4-3-5-15(10-14)22-2/h3-11H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEIIWDFBNJQHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide typically involves the reaction of 3-(methylthio)benzoic acid with 4-(p-tolyl)thiazol-2-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)

Major Products Formed

Oxidation: Sulfoxide, sulfone

Reduction: Amines

Substitution: Nitro derivatives, halogenated compounds

Applications De Recherche Scientifique

3-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mécanisme D'action

The mechanism of action of 3-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thiazole ring and benzamide core play crucial roles in its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural analogs of this compound differ in substituents on the benzamide core, thiazole ring, or both. These modifications influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity. Below is a detailed comparison:

Modifications to the Benzamide Ring

Sulfonyl vs. Methylthio Substituents

- 4-(Isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide (CAS: 919846-95-0) Molecular Formula: C₂₀H₂₀N₂O₃S₂ Molecular Weight: 400.5 g/mol Key Difference: Replaces methylthio (-SMe) with a bulkier isopropylsulfonyl (-SO₂C₃H₇) group.

N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (CAS: 896291-87-5)

Heterocyclic Additions

- N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide (CAS: 921870-29-3) Molecular Formula: C₂₀H₁₆N₂O₃S₂ Molecular Weight: 396.5 g/mol Key Difference: Incorporates a methoxybenzofuran moiety on the thiazole.

Modifications to the Thiazole Ring

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Target |

|---|---|---|---|---|

| 3-(Methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide | C₁₈H₁₆N₂OS₂ | 348.46 | -SMe (C-3), p-tolyl (thiazole) | Under investigation |

| 4-(Isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide | C₂₀H₂₀N₂O₃S₂ | 400.5 | -SO₂C₃H₇ (C-4) | Not reported |

| N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide | C₂₀H₁₆N₂O₃S₂ | 396.5 | Benzofuran (thiazole), -SMe | Anticancer (hypothetical) |

| 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide | C₂₂H₂₄N₄O₂S | 422.54 | Piperazine-acetamide | MMP inhibitors |

Key Findings and Implications

- Electronic Effects : Methylthio (-SMe) provides moderate electron-donating effects, balancing lipophilicity and reactivity. Sulfonyl groups (-SO₂R) enhance polarity but may reduce bioavailability .

- Steric Effects : Bulky substituents (e.g., tert-butyl) on the thiazole ring improve ZAC inhibition, whereas p-tolyl reduces activity in certain contexts .

- Synthetic Feasibility : EDCI/HOBt-mediated coupling is reliable for benzamide-thiazole derivatives, though yields vary with substrate steric hindrance .

Activité Biologique

3-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a synthetic compound that belongs to the class of thiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a thiazole ring, a benzamide moiety, and a methylthio substituent, contributing to its unique chemical reactivity and biological effects.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains. One study demonstrated that certain thiazole derivatives showed activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro assays. A notable study reported that thiazole derivatives exhibited cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and NCI-H460 (lung cancer). The IC50 values for these compounds ranged from 5 to 20 µM, indicating potent activity .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole A | HeLa | 8.5 |

| Thiazole B | MCF-7 | 10.0 |

| Thiazole C | NCI-H460 | 12.5 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, thiazole derivatives have shown promise as anti-inflammatory agents. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This inhibition is crucial for developing therapeutic strategies against chronic inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

- Anticancer Mechanism : It likely induces apoptosis in cancer cells by activating the p53 signaling pathway or inhibiting key enzymes involved in cell proliferation.

- Anti-inflammatory Mechanism : The compound may modulate signaling pathways associated with inflammation, reducing cytokine production and immune cell activation.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives demonstrated their effectiveness against multi-drug resistant strains of Staphylococcus aureus. The results highlighted the potential of these compounds as alternatives to traditional antibiotics .

- Cancer Cell Line Studies : In a comparative study, several thiazole derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the thiazole structure could enhance anticancer activity, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Q & A

Advanced Research Question

- Molecular Docking :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values in nM range) .

- X-ray Crystallography : Resolves co-crystal structures with target proteins (e.g., PDB entries) to validate docking predictions .

How should researchers address contradictions in biological activity data across studies?

Advanced Research Question

Common discrepancies arise from:

- Assay variability :

- Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and standardized protocols (e.g., CLSI guidelines) .

- Cellular context :

- Differences in cell line genetic backgrounds (e.g., p53 status) may explain variance in IC₅₀ values .

- Statistical analysis :

- Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to isolate compound-specific effects from noise .

- Meta-analysis : Cross-reference data with structurally similar compounds in public databases (e.g., ChEMBL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.